

2,4,5-Trifluoro-3-methylbenzoic acid spectroscopic data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-methylbenzoic
acid

Cat. No.: B040952

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2,4,5-Trifluoro-3-methylbenzoic Acid**

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug development, significantly influencing metabolic stability, lipophilicity, and binding affinity. **2,4,5-Trifluoro-3-methylbenzoic acid** is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds.^[1] A thorough understanding of its structural and electronic properties is therefore paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS)—for **2,4,5-Trifluoro-3-methylbenzoic acid**. We delve into the causality behind experimental observations and present detailed protocols, offering researchers and drug development professionals a self-validating framework for the structural elucidation of this and similar fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acids are critical intermediates in the synthesis of a wide array of chemical entities. Their unique electronic properties, imparted by the high electronegativity of fluorine, make them valuable tracers in geothermal and oilfield applications and essential components

in materials science for creating polymers with enhanced thermal stability and chemical resistance.^{[1][2]} In medicinal chemistry, the precise arrangement of fluorine atoms on an aromatic ring can dramatically alter a molecule's interaction with biological targets. Consequently, unambiguous characterization of these structures is not merely procedural but fundamental to ensuring the efficacy and safety of the final products. This guide serves as an authoritative reference for the spectroscopic signature of **2,4,5-Trifluoro-3-methylbenzoic acid**.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a foundational technique for identifying the functional groups within a molecule. The analysis of **2,4,5-Trifluoro-3-methylbenzoic acid** relies on identifying the characteristic vibrational modes of its carboxylic acid, aromatic ring, and carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and common method for acquiring an IR spectrum of a solid sample is ATR-FTIR, which requires minimal sample preparation.

- **Sample Preparation:** Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and performing a background scan.
- **Data Acquisition:** Place a small amount of solid **2,4,5-Trifluoro-3-methylbenzoic acid** powder onto the crystal.
- **Pressure Application:** Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- **Spectrum Collection:** Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** Perform a baseline correction and ATR correction on the resulting spectrum.

Interpretation of the IR Spectrum

The IR spectrum is dominated by several key absorptions. The presence of strong hydrogen bonding in carboxylic acid dimers significantly influences the O-H stretching vibration.

Table 1: Predicted Infrared Absorption Bands for **2,4,5-Trifluoro-3-methylbenzoic Acid**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale & Comments
~3300–2500	O–H stretch (Carboxylic Acid)	Broad, Strong	The characteristic broadness is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids. [3] [4]
~3080–3030	C–H stretch (Aromatic)	Weak to Medium	Typical for C–H bonds on a benzene ring. [5] [6]
~2960–2850	C–H stretch (Methyl)	Weak	Aliphatic C–H stretching vibrations from the –CH ₃ group.
~1710–1680	C=O stretch (Carboxylic Acid)	Strong, Sharp	Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids. [4] [7]
~1600 & ~1475	C=C stretch (Aromatic Ring)	Medium	Characteristic in-ring vibrations of the benzene nucleus. [5]
~1420	C–O–H in-plane bend	Medium	Often coupled with C–O stretching vibrations.
~1360–1000	C–F stretch	Strong	The C–F bond stretch is very intense and can appear as multiple bands due to symmetric and asymmetric modes in polyfluorinated compounds. [8] [9]

~1320–1210	C–O stretch (Carboxylic Acid)	Strong	Strong absorption due to the polarity of the C–O bond.[4]
~960–900	O–H out-of-plane bend	Broad, Medium	Another characteristic, broad peak for carboxylic acid dimers.[4]

IR Interpretation Workflow

The logical flow for interpreting the IR spectrum confirms the primary structural features of the molecule.

[Click to download full resolution via product page](#)

Caption: Workflow for IR spectral analysis of **2,4,5-Trifluoro-3-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms. For a complex molecule like **2,4,5-Trifluoro-3-methylbenzoic acid**, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment.

Experimental Protocol: High-Field NMR

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16 scans.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of ^{13}C , more scans (~128 or more) and a longer relaxation delay may be needed.
- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F spectrum. ^{19}F is a high-sensitivity nucleus, so fewer scans are required.[11][12] A common external standard is CFCl_3 (0 ppm).

^1H NMR Spectrum Analysis

The ^1H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons.

Table 2: Predicted ^1H NMR Data for **2,4,5-Trifluoro-3-methylbenzoic Acid** (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Proton Assignment	Multiplicity	Coupling Constant (J, Hz)	Rationale
~10–12	-COOH	Broad Singlet	N/A	The acidic proton is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent. [13] [14]
~7.2–7.5	Ar-H (at C6)	Triplet of Doublets (td)	JH-F(5) \approx 7–9 Hz (ortho), JH-F(4) \approx 2–3 Hz (meta)	This lone aromatic proton is coupled to the ortho fluorine at C5 and the meta fluorine at C4.
~2.3–2.4	-CH ₃	Doublet	JH-F(2) \approx 2–3 Hz	The methyl protons are coupled to the nearby fluorine at C2 (a four-bond coupling, ⁴ JHF). [15]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals. The key feature is the presence of carbon-fluorine coupling (JCF), which splits the signals of carbons bearing or adjacent to fluorine atoms. The magnitude of JCF is dependent on the number of bonds separating the atoms (¹J > ²J > ³J).

Table 3: Predicted ¹³C NMR Data for **2,4,5-Trifluoro-3-methylbenzoic Acid** (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment	Multiplicity (due to C-F coupling)	Coupling Constant (J , Hz)	Rationale
~165–170	-COOH	Triplet (t)	$^3\text{JCF}(2) \approx 2\text{--}4 \text{ Hz}$	The carboxylic carbon is typically in the 160–180 ppm range. ^[16] ^[17] It exhibits small coupling to the fluorine at C2.
~155–160	C4–F	Doublet of Doublets (dd)	$^1\text{JCF} \approx 240\text{--}260$, $^2\text{JCF}(5) \approx 15\text{--}20$	Direct C-F coupling is very large. Also shows smaller coupling to the adjacent F.
~150–155	C2–F	Doublet of Doublets (dd)	$^1\text{JCF} \approx 240\text{--}260$, $^2\text{JCF}(3) \approx 15\text{--}20$	Similar to C4, with large direct coupling and smaller coupling to the adjacent F.
~145–150	C5–F	Doublet of Doublets (dd)	$^1\text{JCF} \approx 240\text{--}260$, $^2\text{JCF}(4) \approx 15\text{--}20$	Similar to C4 and C2.
~120–125	C1	Multiplet	-	The quaternary carbon attached to the carboxyl group will be a complex multiplet due to coupling with F at C2 and F at C5.
~115–120	C3	Doublet of Doublets (dd)	$^2\text{JCF}(2) \approx 15\text{--}20$, $^2\text{JCF}(4) \approx 15\text{--}20$	The carbon bearing the

				methyl group is coupled to two adjacent fluorine atoms.
~105–110	C6	Doublet of Triplets (dt)	$^2\text{JCF}(5) \approx 20\text{--}25$, $^3\text{JCF}(4), \text{CF}(2) \approx 3\text{--}5$	This carbon is coupled to the adjacent fluorine at C5 and shows smaller couplings to the other two fluorines.
~15–20	$-\text{CH}_3$	Quartet (q)	$^3\text{JCF}(2) \approx 3\text{--}5 \text{ Hz}$	The methyl carbon signal is split into a quartet by the three equivalent protons (in a coupled spectrum) and shows a small coupling to the F at C2. In a proton-decoupled spectrum, it would be a doublet due to F-coupling.

¹⁹F NMR Spectrum Analysis

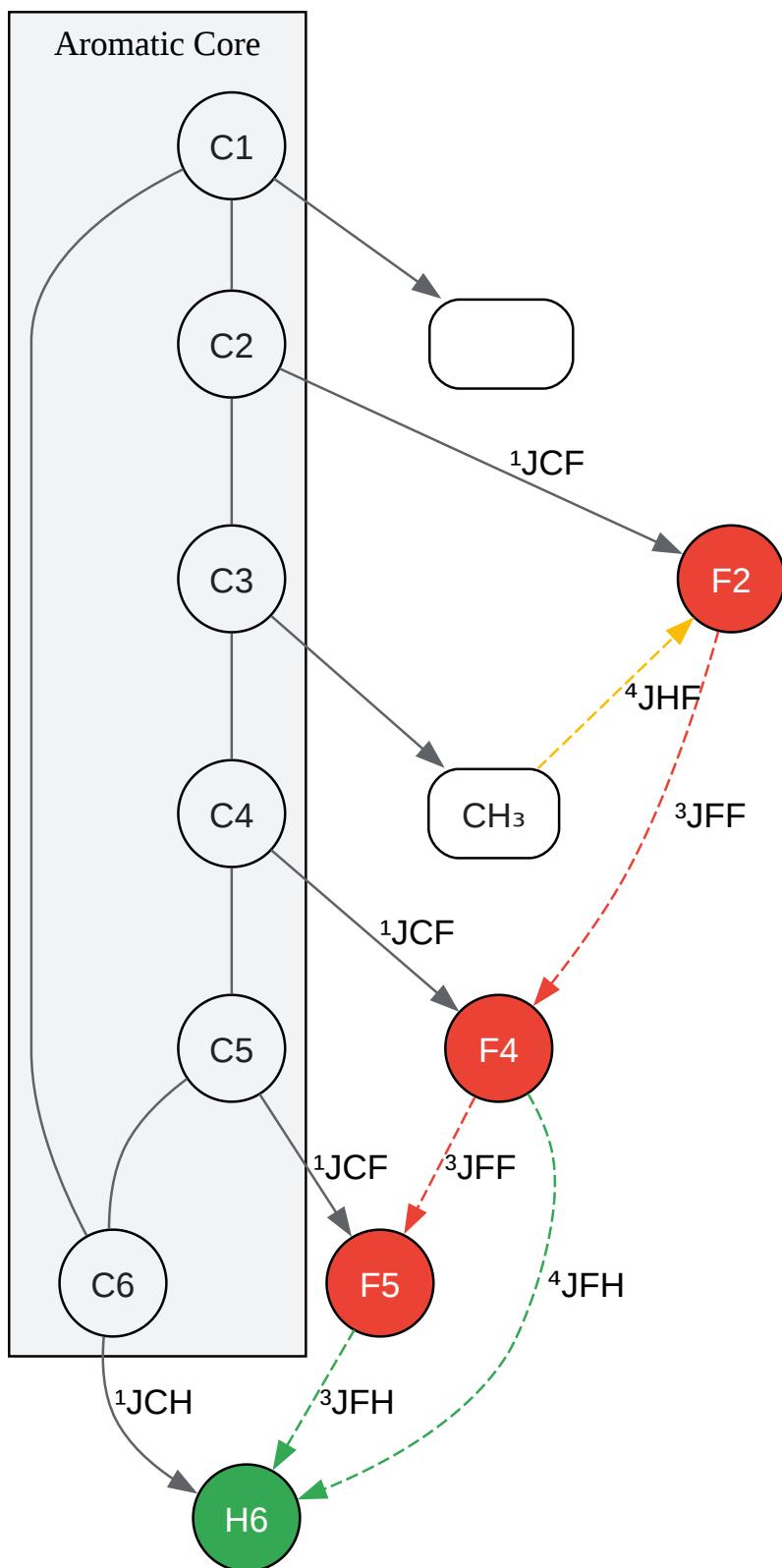

¹⁹F NMR is highly sensitive to the electronic environment, providing three distinct signals for the inequivalent fluorine atoms.[\[12\]](#)[\[18\]](#) The spectrum will be characterized by both F-F and F-H couplings.

Table 4: Predicted ^{19}F NMR Data for **2,4,5-Trifluoro-3-methylbenzoic Acid** (470 MHz, CDCl_3 , Ref: CFCl_3)

Chemical Shift (δ , ppm)	Fluorine Assignment	Multiplicity	Coupling Constant (J , Hz)	Rationale
~ -115	F at C2	Doublet of Doublets (dd)	$^3\text{JF}_2\text{-F}_4 \approx 15\text{--}20$, $^4\text{JF}_2\text{-F}_5 \approx 5\text{--}8$	Ortho to a carboxyl group and meta to another fluorine. [15] Also shows long-range coupling to F5.
~ -130	F at C4	Doublet of Doublets (dd)	$^3\text{JF}_4\text{-F}_2 \approx 15\text{--}20$, $^3\text{JF}_4\text{-F}_5 \approx 20\text{--}25$	Ortho to two other fluorine atoms, resulting in two large couplings.
~ -140	F at C5	Triplet of Doublets (td)	$^3\text{JF}_5\text{-F}_4 \approx 20\text{--}25$, $^4\text{JF}_5\text{-F}_2 \approx 5\text{--}8$, $^3\text{JF}_5\text{-H}_6 \approx 7\text{--}9$	Coupled to the adjacent F at C4, the distant F at C2, and the aromatic proton at C6.

NMR Coupling Network Visualization

The through-bond scalar couplings provide the connectivity map of the molecule.

[Click to download full resolution via product page](#)

Caption: Key J-coupling relationships in **2,4,5-Trifluoro-3-methylbenzoic acid**.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization (EI)

For a volatile compound, GC-MS with EI is a standard method. Derivatization to a more volatile ester (e.g., methyl ester) may be required for optimal chromatographic performance.[\[19\]](#) Alternatively, Electrospray Ionization (ESI) in negative mode ($[\text{M}-\text{H}]^-$) is effective for direct analysis of the acid.[\[20\]](#)

- Ionization: Electron Ionization (EI) at 70 eV.
- Analysis: A quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass range from m/z 40 to 300.

Analysis of the Mass Spectrum

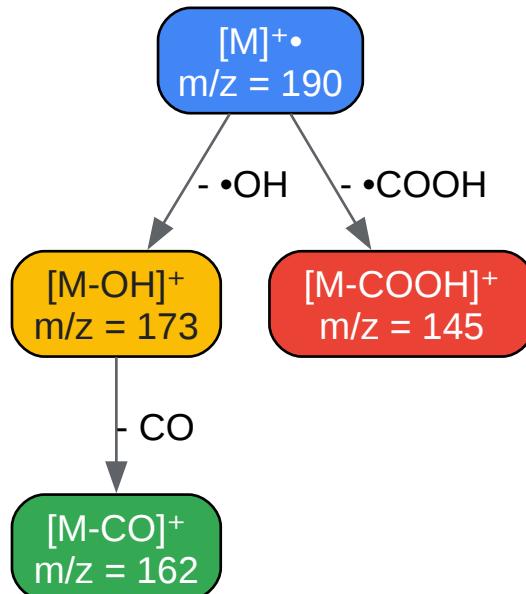

The molecular formula is $\text{C}_8\text{H}_5\text{F}_3\text{O}_2$. The nominal molecular weight is 190 g/mol. The high-resolution mass will confirm the elemental composition. Fragmentation will follow patterns characteristic of benzoic acids.[\[21\]](#)

Table 5: Predicted Key Fragments in the EI Mass Spectrum

m/z (Nominal)	Ion Formula	Fragmentation Pathway	Comments
190	$[\text{C}_8\text{H}_5\text{F}_3\text{O}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)	The parent peak. Its intensity may be moderate.
173	$[\text{C}_8\text{H}_4\text{F}_3\text{O}]^{+}$	$[\text{M} - \text{OH}]^{+}$	Loss of a hydroxyl radical is a common fragmentation for carboxylic acids. [21]
145	$[\text{C}_7\text{H}_4\text{F}_3]^{+}$	$[\text{M} - \text{COOH}]^{+}$	Loss of the entire carboxyl group as a radical.
162	$[\text{C}_7\text{H}_5\text{F}_3\text{O}]^{+}$	$[\text{M} - \text{CO}]^{+}$	Loss of carbon monoxide.

Fragmentation Pathway

The fragmentation begins with the ionization of the parent molecule, followed by the loss of stable neutral fragments or radicals.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2,4,5-Trifluoro-3-methylbenzoic acid**.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a self-validating framework for the structural confirmation of **2,4,5-Trifluoro-3-methylbenzoic acid**. Infrared spectroscopy confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and primary fragmentation patterns. Critically, the combined application of ^1H , ^{13}C , and ^{19}F NMR spectroscopy allows for the unambiguous assignment of every atom in the molecule through the detailed analysis of chemical shifts and spin-spin coupling constants. This multi-technique approach ensures the highest level of trustworthiness and scientific integrity, which is essential for researchers and professionals in drug development and materials science who rely on this versatile chemical intermediate.

References

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in ^{13}C -NMR?
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
- Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in ^{13}C -NMR?
- Small, D. M., et al. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. *Journal of Lipid Research*.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- Quora. (2024). How to interpret the ^{19}F NMR spectra.
- National Institutes of Health (NIH). (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ^{19}F -NMR spectra of fluorohistidine isomers and analogues.
- University of Ottawa. (n.d.). ^{19}F NMR.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. *Geochimica et Cosmochimica Acta*.

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of methylbenzene.
- IOPscience. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
- ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation.
- ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- Wikipedia. (n.d.). Carbon–fluorine bond.
- Nail IB. (n.d.). How does the chemical shift of the methyl protons in ^1H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?.
- Supporting Information. (n.d.). General procedure for carboxylation.
- Proprep. (n.d.). Interpret the benzoic acid IR spectrum.
- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ^1H NMR Spectroscopy.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- University of Wisconsin-Madison. (n.d.). Assigning the ^1H -NMR Signals of Aromatic Ring ^1H -atoms.
- Organic Chemistry Data. (n.d.). ^1H NMR Chemical Shifts.
- SpectraBase. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC-ACID-METHYLESTER.
- PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.
- Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?
- Matrix Fine Chemicals. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID.
- ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid?
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. quora.com [quora.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [2,4,5-Trifluoro-3-methylbenzoic acid spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040952#2-4-5-trifluoro-3-methylbenzoic-acid-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com